(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

Catalog No.
S15846474
CAS No.
M.F
C8H7Br2NO
M. Wt
292.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

Product Name

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine

IUPAC Name

(3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

InChI

InChI=1S/C8H7Br2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1

InChI Key

VUOWVPWNLZNXID-ZETCQYMHSA-N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)Br)N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)Br)Br)N

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7Br2NOC_8H_7Br_2NO and a molecular weight of approximately 292.96 g/mol. It features a benzofuran structure, which is a fused ring system comprising a benzene ring and a furan ring. The compound is characterized by the presence of two bromine atoms at the 5 and 7 positions of the benzofuran moiety and an amine group at the 3 position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.

The reactivity of (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine can be explored through various chemical transformations. Typical reactions may include:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, making them suitable for further functionalization.
  • Reduction Reactions: The amine group can be involved in reduction processes to yield secondary or tertiary amines.
  • Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex heterocyclic structures.

Preliminary studies suggest that (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activity. Compounds with similar structures have been shown to possess antimicrobial, antifungal, and anticancer properties. The presence of the dibromo substituents and the amine group may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Several synthetic routes can be employed to produce (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine:

  • Bromination of Benzofuran: Starting from benzofuran, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions to introduce bromine atoms at the 5 and 7 positions.
  • Amine Formation: The introduction of an amine group can be achieved through reductive amination or by reacting an appropriate precursor with ammonia or an amine derivative.
  • One-Pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single procedure, enhancing efficiency and yield .

(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Material Science: The compound could be explored for use in creating novel materials with specific electronic or optical properties.
  • Chemical Research: As a versatile intermediate, it can serve as a building block for synthesizing more complex organic molecules.

Interaction studies are crucial for understanding how (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to various biological targets (e.g., enzymes or receptors).
  • In vitro Assays: Conducting cell-based assays to determine its efficacy against different cell lines.
  • Mechanistic Studies: Investigating the underlying mechanisms of action that contribute to its biological effects.

Several compounds share structural similarities with (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesUnique Aspects
7-Bromo-2,3-dihydrobenzofuran206347-30-0Bromine at position 7Lacks the amine group
5-Chloro-2,3-dihydrobenzofuranNot specifiedChlorine at position 5Different halogen substitution
(3R)-7-Bromo-5-fluoro-2,3-dihydrobenzofuran1213115-95-7Fluorine substitution at position 5Fluorine may enhance lipophilicity

The uniqueness of (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine lies in its specific combination of dibromination and the presence of an amine group at the 3 position, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

292.88739 g/mol

Monoisotopic Mass

290.88944 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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